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molecular formula C11H15NS B8528704 Diallyl-thiophen-2-ylmethylamine

Diallyl-thiophen-2-ylmethylamine

Cat. No. B8528704
M. Wt: 193.31 g/mol
InChI Key: AAYZOHVKVURUEV-UHFFFAOYSA-N
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Patent
US07638538B1

Procedure details

Allyl bromide (55 ml, 65.4 mmol) is added to a solution of 2-aminomethyl-thiophene (24 ml, 23.3 mmole) and i-Pr2NEt (120 ml, 70.1 mmol) in CH2Cl2 (270 ml). The moderately exothermic reaction spontaneously reaches the reflux temperature after 1 h. The reaction is cooled by means of an ice bath and stirred for 14 h at rt. whereupon an undesired precipitate appeared. This precipitate (45 g) is removed by filtration. The organic layer is evaporated and diluted with EtOAc, whereupon more precipitate appears (45 g), which is removed by filtration. The EtOAc solution is filtered over SiO2 and concentrated to give 36.1 g (80%) of the title diallylamine as a pale yellow oil: 1H NMR (CDCl3) δ 7.25 (br. d, J=5.9 Hz, 1H), 6.98 (br. dd, J=5.1, 2.8 Hz, 1H), 6.94-6.92 (m, 1H), 5.99-5.86 (m, 2H), 5.29-5.18 (m, 4H), 3.85 (s, 2H), 3.16 (dd, J=6.3, 0.9 Hz, 4H).
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH:2]=[CH2:3].[NH2:5][CH2:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1.CCN(C(C)C)[CH:15]([CH3:17])[CH3:16]>C(Cl)Cl>[CH2:1]([N:5]([CH2:17][CH:15]=[CH2:16])[CH2:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
55 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
24 mL
Type
reactant
Smiles
NCC=1SC=CC1
Name
Quantity
120 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
270 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 14 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The moderately exothermic reaction
CUSTOM
Type
CUSTOM
Details
after 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled by means of an ice bath
CUSTOM
Type
CUSTOM
Details
This precipitate (45 g) is removed by filtration
CUSTOM
Type
CUSTOM
Details
The organic layer is evaporated
ADDITION
Type
ADDITION
Details
diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
is removed by filtration
FILTRATION
Type
FILTRATION
Details
The EtOAc solution is filtered over SiO2
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C=C)N(CC=1SC=CC1)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 36.1 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 801.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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